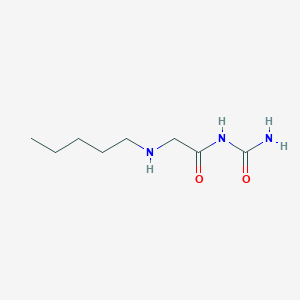![molecular formula C21H36Sn B14281430 Stannane, tributyl[1-(phenylmethyl)ethenyl]- CAS No. 156540-94-2](/img/structure/B14281430.png)
Stannane, tributyl[1-(phenylmethyl)ethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, tributyl[1-(phenylmethyl)ethenyl]- is an organotin compound with the molecular formula C19H34Sn. It is a member of the organotin family, which are compounds containing tin bonded to carbon. These compounds are known for their versatility in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl[1-(phenylmethyl)ethenyl]- typically involves the reaction of tributylstannyl lithium with a suitable vinyl halide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of stannane, tributyl[1-(phenylmethyl)ethenyl]- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and solvents that facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Stannane, tributyl[1-(phenylmethyl)ethenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions may produce various organotin derivatives.
Scientific Research Applications
Stannane, tributyl[1-(phenylmethyl)ethenyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which stannane, tributyl[1-(phenylmethyl)ethenyl]- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with other atoms, facilitating the formation of new chemical structures. The specific pathways involved depend on the context in which the compound is used, such as in organic synthesis or biological systems.
Comparison with Similar Compounds
Similar Compounds
Tributylphenylstannane: Similar in structure but with a phenyl group instead of a vinyl group.
Tributylvinylstannane: Contains a vinyl group but lacks the phenylmethyl substitution.
Tributyltin hydride: Used as a reducing agent in organic synthesis.
Uniqueness
Stannane, tributyl[1-(phenylmethyl)ethenyl]- is unique due to its specific combination of a vinyl group and a phenylmethyl substitution, which imparts distinct reactivity and properties compared to other organotin compounds. This uniqueness makes it valuable in specialized applications where its specific reactivity is required.
Properties
CAS No. |
156540-94-2 |
|---|---|
Molecular Formula |
C21H36Sn |
Molecular Weight |
407.2 g/mol |
IUPAC Name |
tributyl(3-phenylprop-1-en-2-yl)stannane |
InChI |
InChI=1S/C9H9.3C4H9.Sn/c1-2-6-9-7-4-3-5-8-9;3*1-3-4-2;/h3-5,7-8H,1,6H2;3*1,3-4H2,2H3; |
InChI Key |
XDZRFMDDMYIXSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B14281350.png)
![Benzene, [(2-methoxyethoxy)methoxy]-](/img/structure/B14281364.png)
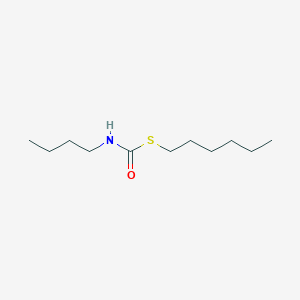
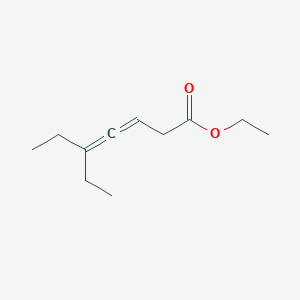

![N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide](/img/structure/B14281385.png)

![3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14281404.png)
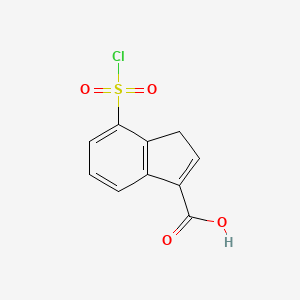
![3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14281411.png)
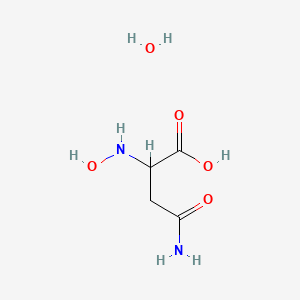
![2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281425.png)
